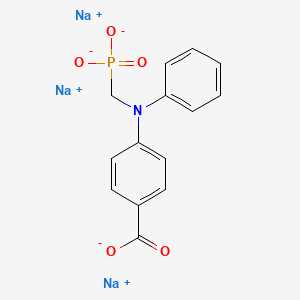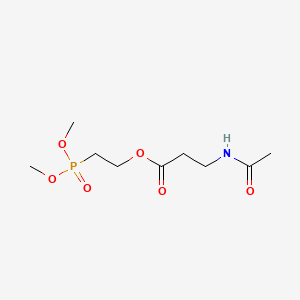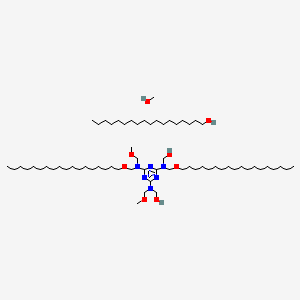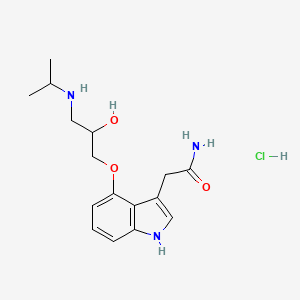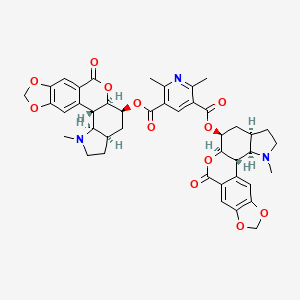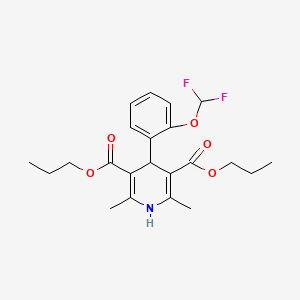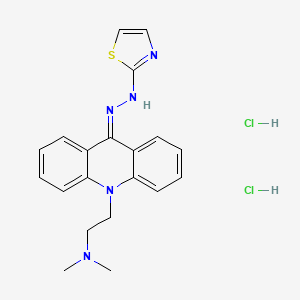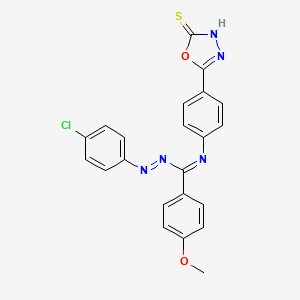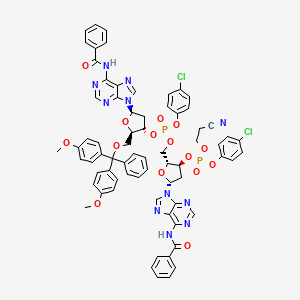
Titanium(4+) 2-(dimethylamino)ethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(4+) 2-(dimethylamino)ethanolate: is a chemical compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 257-897-9. It is also known by its Chemical Abstracts Service (CAS) number 52406-71-0. This compound is a titanium complex with the molecular formula C16H40N4O4Ti and a molecular weight of 400.387. It is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(4+) 2-(dimethylamino)ethanolate can be synthesized through the reaction of titanium tetrachloride with 2-(dimethylamino)ethanol. The reaction typically occurs under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The reaction can be represented as follows:
TiCl4+4C4H11NO→Ti(C4H11NO)4+4HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride is gradually added to a solution of 2-(dimethylamino)ethanol under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Titanium(4+) 2-(dimethylamino)ethanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and other by-products.
Substitution: The dimethylamino groups can be substituted with other ligands, leading to the formation of different titanium complexes.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium hydroxide and dimethylaminoethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligands such as phosphines, amines, and alcohols can be used for substitution reactions.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2)
Substitution: Various titanium complexes with different ligands
Hydrolysis: Titanium hydroxide (Ti(OH)4) and dimethylaminoethanol
Scientific Research Applications
Titanium(4+) 2-(dimethylamino)ethanolate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: It is studied for its potential use in biological imaging and as a contrast agent.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of titanium(4+) 2-(dimethylamino)ethanolate involves its ability to coordinate with various ligands and form stable complexes. The titanium center can undergo redox reactions, making it useful in catalytic processes. In biological systems, it can interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
- Titanium(4+) isopropoxide
- Titanium(4+) butoxide
- Titanium(4+) ethoxide
Comparison: Titanium(4+) 2-(dimethylamino)ethanolate is unique due to the presence of dimethylamino groups, which provide different reactivity and solubility properties compared to other titanium alkoxides. This makes it particularly useful in specific applications where these properties are advantageous.
Properties
CAS No. |
92469-33-5 |
|---|---|
Molecular Formula |
C16H44N4O4Ti |
Molecular Weight |
404.41 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;titanium |
InChI |
InChI=1S/4C4H11NO.Ti/c4*1-5(2)3-4-6;/h4*6H,3-4H2,1-2H3; |
InChI Key |
CEECBFPZGQQOPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.CN(C)CCO.CN(C)CCO.CN(C)CCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)

